

# Spectroscopic Profile of Hexafluoropropene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Hexafluoropropene**

Cat. No.: **B6593677**

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This technical guide provides an in-depth overview of the key spectroscopic data for **hexafluoropropene** ( $C_3F_6$ ), a critical building block in the synthesis of various fluoropolymers and pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **hexafluoropropene** are summarized in the tables below, providing a clear reference for its characteristic spectral features.

## Table 1: $^{19}F$ and $^{13}C$ NMR Spectroscopic Data of Hexafluoropropene

Note on NMR Data Availability: Experimental  $^{13}C$  NMR data for **hexafluoropropene** is not readily available in the surveyed literature. The  $^{19}F$  NMR chemical shifts presented are based on typical ranges for fluoroalkenes and data for **hexafluoropropene** observed as an impurity in related compounds; specific coupling constants for the pure monomer are not consistently reported.

Nucleus	Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
$^{19}\text{F}$	$-\text{CF}_3$	~ -73	Multiplet	Not available
$^{19}\text{F}$	$=\text{CF}_2$ (cis to $-\text{CF}_3$ )	~ -95	Multiplet	Not available
$^{19}\text{F}$	$=\text{CF}_2$ (trans to $-\text{CF}_3$ )	~ -108	Multiplet	Not available
$^{19}\text{F}$	$-\text{CF}=$	~ -193	Multiplet	Not available
$^{13}\text{C}$	C1 ( $-\text{CF}_3$ )	Data not available	-	-
$^{13}\text{C}$	C2 ( $-\text{CF}=$ )	Data not available	-	-
$^{13}\text{C}$	C3 ( $=\text{CF}_2$ )	Data not available	-	-

Chemical shifts are referenced to  $\text{CFCl}_3$  for  $^{19}\text{F}$  NMR.

## Table 2: Infrared (IR) Spectroscopy Data of Gaseous Hexafluoropropene

The following table details the fundamental vibrational frequencies observed in the gas-phase infrared spectrum of **hexafluoropropene**.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1795	Very Strong	C=C stretch
1395	Very Strong	CF <sub>3</sub> asymmetric stretch
1340	Strong	Overtone/Combination
1295	Very Strong	CF stretch
1245	Very Strong	CF <sub>3</sub> symmetric stretch
1185	Strong	CF stretch
1020	Medium	CF <sub>2</sub> wag
980	Strong	CF stretch
770	Strong	CF <sub>3</sub> rock
655	Medium	CF <sub>3</sub> deformation
560	Medium	C-C-C bend
511	Medium	CF <sub>3</sub> rock
430	Weak	CF <sub>2</sub> rock
364	Medium	CF bend
310	Weak	CF <sub>3</sub> torsion

### Table 3: Mass Spectrometry (MS) Data of Hexafluoropropene

The mass spectrum of **hexafluoropropene** is typically acquired using electron ionization (EI), resulting in characteristic fragmentation patterns. The major fragments are listed below.[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
131	100	$[\text{C}_2\text{F}_5]^+$
69	~80	$[\text{CF}_3]^+$
100	~60	$[\text{C}_2\text{F}_4]^+$
150	~30	$[\text{C}_3\text{F}_6]^+$ (Molecular Ion)
31	~25	$[\text{CF}]^+$
81	~15	$[\text{C}_2\text{F}_3]^+$

## Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for **hexafluoropropene**, which exists as a gas at standard temperature and pressure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (Gas Phase)

- **Sample Preparation:** A specialized high-pressure NMR tube constructed from a suitable material (e.g., thick-walled borosilicate glass or a metal alloy) is required. The tube is attached to a vacuum line, evacuated, and then filled with gaseous **hexafluoropropene** to the desired pressure. A small amount of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or acetone- $d_6$ ) containing a reference standard (e.g., TMS for  $^{13}\text{C}$ ,  $\text{CFCl}_3$  for  $^{19}\text{F}$ ) may be added as a capillary insert for locking and referencing.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of handling high-pressure samples and tunable to  $^{19}\text{F}$  and  $^{13}\text{C}$  frequencies is used.
- $^{19}\text{F}$  NMR Acquisition:
  - **Pulse Program:** A standard single-pulse experiment is typically sufficient.

- Acquisition Parameters: A spectral width appropriate for the wide chemical shift range of fluorine is set (e.g., -250 to 50 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to an external or internal standard of  $\text{CFCl}_3$  (0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: A standard proton-decoupled single-pulse experiment is used. Due to the low natural abundance of  $^{13}\text{C}$  and potentially long relaxation times, a sufficient relaxation delay is employed.
  - Acquisition Parameters: The spectral width is set to cover the expected range for fluorinated carbons (e.g., 80 to 160 ppm). A large number of scans is typically required. Chemical shifts are referenced to TMS (0 ppm).

## Infrared (IR) Spectroscopy Protocol (Gas Phase)

- Sample Preparation: A gas cell with windows transparent to IR radiation (e.g., NaCl or KBr) is used. The cell is first evacuated and a background spectrum of the empty cell is recorded. Gaseous **hexafluoropropene** is then introduced into the cell to a specific partial pressure. For detecting low concentrations, a multi-pass gas cell can be used to increase the effective path length.[\[1\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.
- Data Acquisition: The IR spectrum of the **hexafluoropropene** sample is recorded over the mid-IR range (typically 4000 to 400  $\text{cm}^{-1}$ ). The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS) Protocol

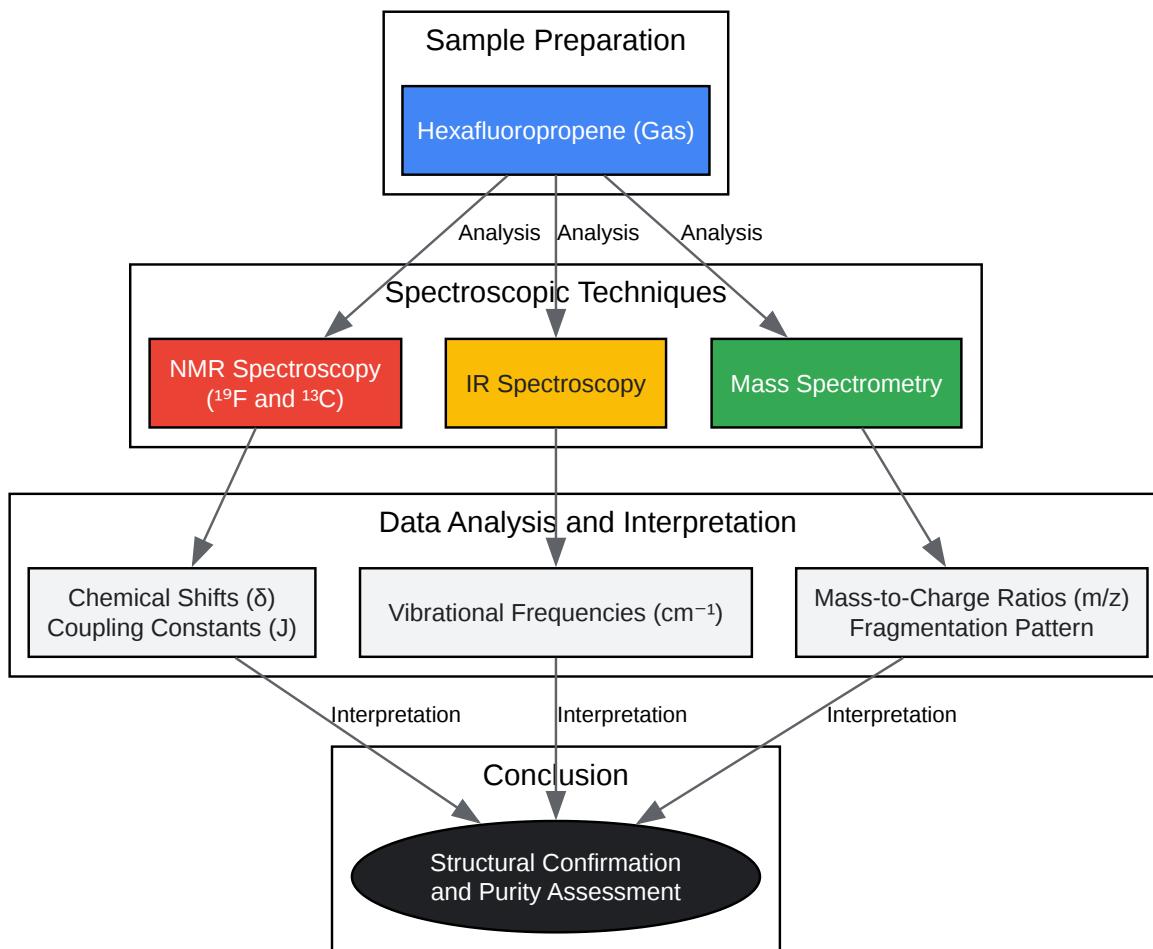
- Sample Introduction: As a gas, **hexafluoropropene** can be introduced directly into the ion source of the mass spectrometer via a gas inlet system or as the effluent from a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

- Ionization and Fragmentation: In the EI source, the gaseous **hexafluoropropene** molecules are bombarded with high-energy electrons (typically 70 eV). This causes the formation of a molecular ion ( $[C_3F_6]^+$ ) which is energetically unstable and undergoes fragmentation to produce smaller, stable fragment ions.[2]
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

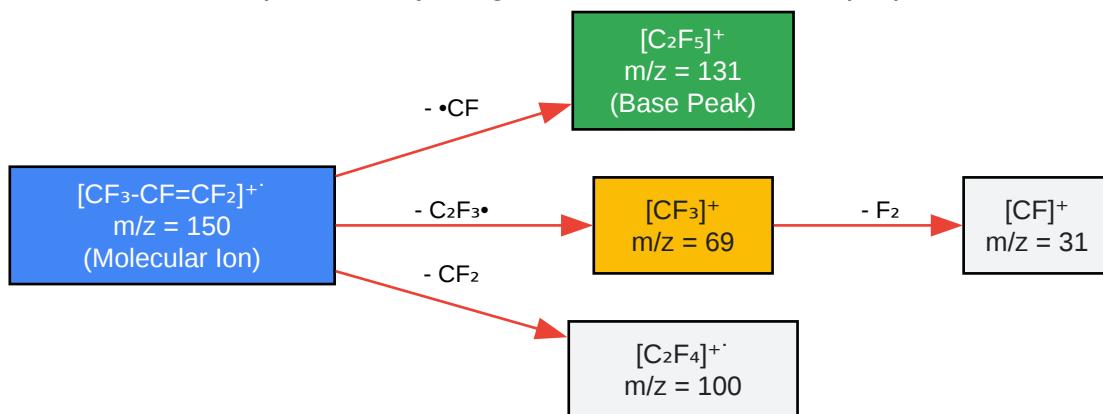
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **hexafluoropropene** and its fragmentation pattern in mass spectrometry.

## Workflow for Spectroscopic Analysis of Hexafluoropropene

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Caption: Logical workflow for the spectroscopic analysis of **hexafluoropropene**.

## Mass Spectrometry Fragmentation of Hexafluoropropene

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)